Squalene Synthase Inhibitory Potency in Rat Liver Microsomes: Chalcone-Piperidine vs. Macrocyclic Inhibitors
The target compound exhibits modest squalene synthase inhibitory potency with an IC50 of 600 nM in the standard rat liver microsomal assay [1]. In contrast, the macrocyclic SQS inhibitor isomer A-(1S,3R)-14i (a close structural analog in the Daiichi Sankyo pipeline) achieves an IC50 of 20 nM under identical assay conditions [2]. This 30-fold potency differential highlights the distinct structure-activity relationship of the chalcone-piperidine series and its unique positioning as a low-potency probe suitable for concentration-response studies where maximal inhibition is not desired.
| Evidence Dimension | Squalene synthase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | Isomer A-(1S,3R)-14i (macrocyclic SQS inhibitor): 20 nM |
| Quantified Difference | 30-fold lower potency |
| Conditions | Rat liver microsomes, [3H]farnesyl pyrophosphate substrate, 10 min preincubation |
Why This Matters
The precisely quantified 30-fold potency gap enables researchers to select the optimal inhibitor for assays requiring partial pathway suppression or to use this compound as a chemical probe for crystallography studies where ultra-high affinity may cause artifact.
- [1] BindingDB BDBM50643803. IC50: 600 nM for inhibition of squalene synthase in rat liver microsomes using [3H]farnesyl pyrophosphate as substrate. View Source
- [2] BindingDB BDBM50357697. IC50: 20 nM for inhibition of squalene synthase in rat liver microsomes. Daiichi Sankyo. View Source
